

LabMol-301: A Dual Inhibitor of Zika Virus Replication Enzymes

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Compound of Interest

Compound Name: LabMol-301

Cat. No.: B12400156

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Goiânia, Brazil – November 7, 2025 – Researchers have characterized **LabMol-301**, a small molecule with potent dual inhibitory activity against two essential Zika virus (ZIKV) non-structural proteins: the RNA-dependent RNA polymerase (NS5 RdRp) and the NS2B-NS3 protease (NS2B-NS3pro). This technical guide provides an in-depth overview of **LabMol-301**'s chemical structure, biological properties, and the experimental methodologies used for its characterization. The findings position **LabMol-301** as a promising scaffold for the development of novel antiviral therapeutics against ZIKV infection.

Chemical Structure and Physicochemical Properties

LabMol-301 is a novel heterocyclic compound with the chemical formula C₁₈H₁₆N₆. A comprehensive summary of its chemical and physical properties is provided in Table 1.

Property	Value	Source
IUPAC Name	4-(4-aminopyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine	Smolecule
Molecular Formula	C18H16N6	DC Chemicals, Smolecule
Molecular Weight	316.36 g/mol	DC Chemicals
Canonical SMILES	<chem>C1=CC(=CN=C1)CNC2=NC3=C(C=CN3)C(=C2)C4=C(C=CN=C4)N</chem>	Smolecule
InChI Key	YFIFHRUAUGJJAV-UHFFFAOYSA-N	Smolecule
CAS Number	1360243-08-8	DC Chemicals

Biological Activity and Mechanism of Action

LabMol-301 demonstrates significant inhibitory effects on two critical enzymes in the Zika virus replication cycle. It inhibits the NS5 RNA-dependent RNA polymerase and the NS2B-NS3 protease, both of which are essential for viral propagation.^[1] Furthermore, **LabMol-301** has shown a cytoprotective effect, preventing cell death induced by ZIKV.^[2]

The compound acts as a non-competitive inhibitor of the ZIKV NS2B-NS3 protease, interacting with an allosteric site on the enzyme.^[2] This mode of inhibition suggests a different binding mechanism from substrate-mimicking competitive inhibitors. The quantitative biological data for **LabMol-301** are summarized in Table 2.

Parameter	Value	Target/Assay	Source
IC50	0.8 μ M	ZIKV NS5 RdRp	MedchemExpress[2], DC Chemicals
IC50	7.4 μ M	ZIKV NS2B-NS3pro	MedchemExpress[2], DC Chemicals
EC50	6.68 μ M	Cytoprotective effect against ZIKV-induced cell death in GSC387 cells	MedchemExpress[2]
Inhibition Rate	99% at 20 μ M	NS5 RdRp activity	MedchemExpress[2]
Inhibition Rate	>80% at 10 μ M	NS2B-NS3pro protease activity	MedchemExpress[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **LabMol-301**, based on the protocols described in the OpenZika project.

ZIKV NS5 RdRp Enzymatic Assay

This assay quantifies the inhibitory effect of **LabMol-301** on the RNA synthesis activity of ZIKV NS5 RdRp.

Methodology:

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing 50 mM Tris-HCl (pH 8.0), 20 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1 μ M ZIKV NS5 RdRp enzyme, and 1 μ g of a single-stranded RNA template.
- **Compound Incubation:** **LabMol-301**, dissolved in DMSO, is added to the reaction mixture at varying concentrations. A control with DMSO alone is included. The mixture is incubated for 30 minutes at 37°C.

- **Initiation of RNA Synthesis:** The RNA synthesis reaction is initiated by the addition of a nucleotide mix containing ATP, CTP, GTP, and UTP, one of which is radioactively labeled (e.g., [α - 32 P]GTP).
- **Reaction and Termination:** The reaction is allowed to proceed for 1 hour at 37°C and is then terminated by the addition of EDTA.
- **Quantification:** The newly synthesized radiolabeled RNA is precipitated, collected on a filter membrane, and the radioactivity is measured using a scintillation counter.
- **Data Analysis:** The percentage of inhibition is calculated relative to the DMSO control, and the IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

ZIKV NS2B-NS3pro Enzymatic Assay

This assay measures the ability of **LabMol-301** to inhibit the proteolytic activity of the ZIKV NS2B-NS3 protease complex.

Methodology:

- **Enzyme and Substrate Preparation:** Recombinant ZIKV NS2B-NS3pro is purified. A fluorogenic peptide substrate, such as Boc-Gly-Arg-Arg-AMC, is used.
- **Assay Buffer:** The assay is performed in a buffer containing 50 mM Tris-HCl (pH 8.5), 20% glycerol, and 0.01% Triton X-100.
- **Compound Incubation:** **LabMol-301**, at various concentrations, is pre-incubated with the NS2B-NS3pro enzyme in the assay buffer for 15 minutes at 37°C.
- **Reaction Initiation:** The reaction is started by the addition of the fluorogenic substrate.
- **Fluorescence Measurement:** The cleavage of the substrate by the protease releases the fluorescent AMC group. The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation at 380 nm and emission at 460 nm.
- **Data Analysis:** The initial reaction velocities are calculated from the linear phase of the fluorescence curves. The percentage of inhibition is determined, and the IC₅₀ value is calculated from the dose-response curve.

Cytoprotective Effect Assay (ZIKV-Induced Cell Death)

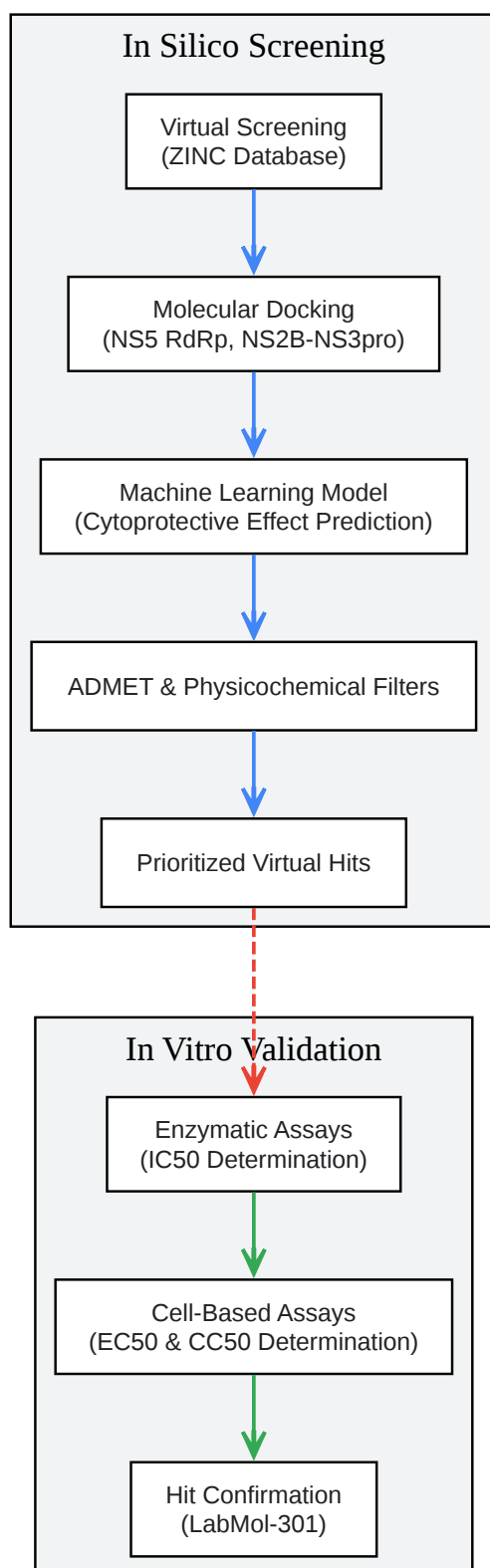
This cell-based assay evaluates the ability of **LabMol-301** to protect host cells from death induced by ZIKV infection.

Methodology:

- **Cell Culture:** Human glioblastoma cells (GSC387) are seeded in 96-well plates and cultured overnight.
- **Compound Treatment and Infection:** The cells are pre-treated with different concentrations of **LabMol-301** for 2 hours. Subsequently, the cells are infected with ZIKV at a specified multiplicity of infection (MOI).
- **Incubation:** The infected cells are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
- **Cell Viability Assessment:** Cell viability is measured using a commercial assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
- **Data Analysis:** The luminescence signal from treated, infected cells is compared to that of untreated, infected cells (negative control) and uninfected cells (positive control). The EC₅₀ value, representing the concentration at which 50% of the cytoprotective effect is observed, is calculated.

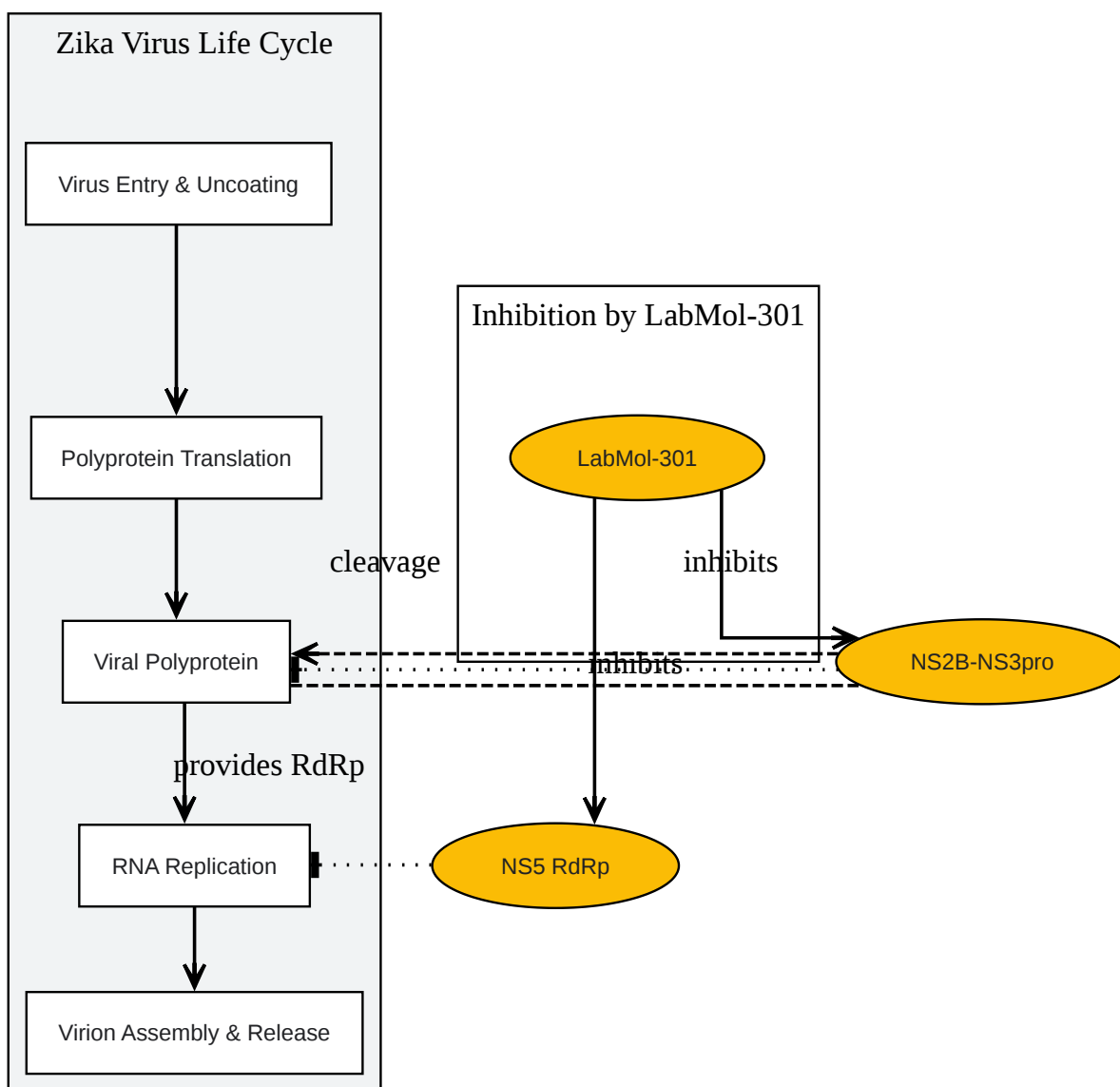
Visualizations of a Logical Relationship and Signaling Pathways

The following diagrams illustrate the experimental workflow for identifying ZIKV inhibitors and the signaling pathways affected by **LabMol-301**.



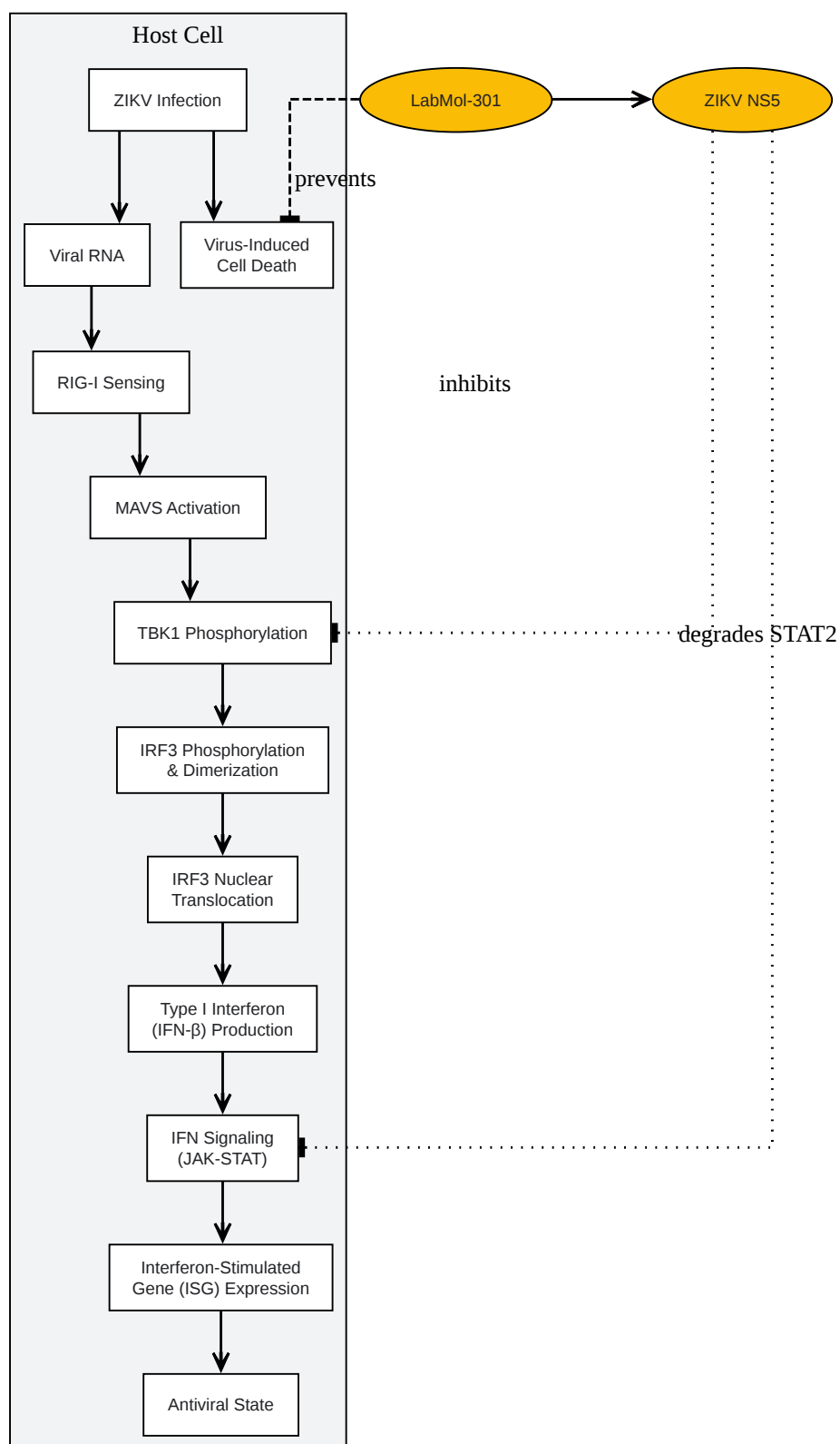
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Caption: Workflow for the discovery of ZIKV inhibitors.



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Caption: Inhibition of ZIKV replication by **LabMol-301**.



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Caption: ZIKV antagonism of host IFN response and **LabMol-301**'s effect.

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References

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